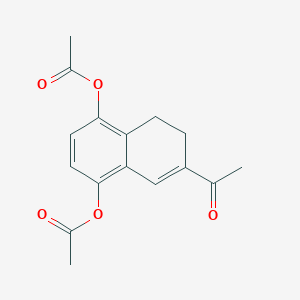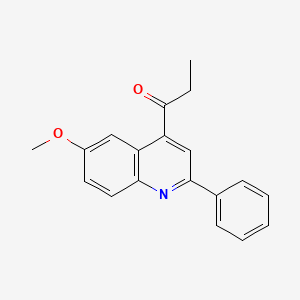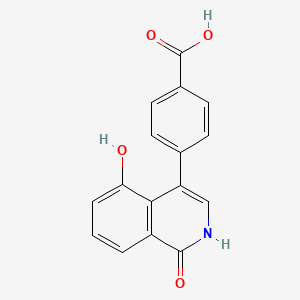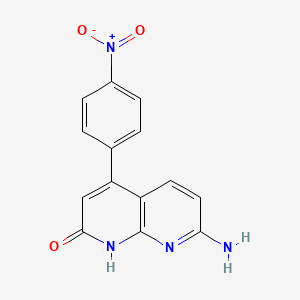![molecular formula C16H14O5 B11841998 Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- CAS No. 52749-63-0](/img/structure/B11841998.png)
Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylnaphthalene-1,2-diyl diacetate is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a white to light yellow solid with a specific aroma . This compound is known for its unique chemical structure, which includes two acetoxy groups attached to a naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylnaphthalene-1,2-diyl diacetate typically involves the acetylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-Acetylnaphthalene-1,2-diyl diacetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylnaphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include naphthoquinones, hydroxylated naphthalenes, and various substituted naphthalene derivatives .
Applications De Recherche Scientifique
3-Acetylnaphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetylnaphthalene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in further chemical reactions. The naphthalene ring system can interact with biological macromolecules, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetylnaphthalene: Similar structure but with only one acetoxy group.
2-Acetylnaphthalene: Another naphthalene derivative with a different substitution pattern.
Naphthalene-1,2-diol: Lacks the acetoxy groups but has hydroxyl groups instead.
Uniqueness
3-Acetylnaphthalene-1,2-diyl diacetate is unique due to its dual acetoxy groups, which provide distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
52749-63-0 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(3-acetyl-2-acetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C16H14O5/c1-9(17)14-8-12-6-4-5-7-13(12)15(20-10(2)18)16(14)21-11(3)19/h4-8H,1-3H3 |
Clé InChI |
KQDJOQQAGDRARL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
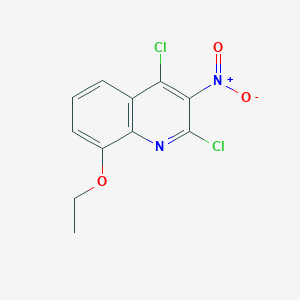

![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
